molecular formula C12H17NO2S B7507363 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine

4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine

Cat. No. B7507363
M. Wt: 239.34 g/mol
InChI Key: QKWXJWDBTLZTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of morpholine and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. The compound achieves this by forming strong hydrogen bonds with the amino acid residues present in the active site of the enzyme. This interaction prevents the substrate from binding to the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine have been extensively studied. The compound has been shown to have potent inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to significant biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine in lab experiments are its potent inhibitory effects on certain enzymes, its ease of synthesis, and its stability. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine. One potential area of research is its use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the development of more potent and selective inhibitors of certain enzymes using 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine as a lead compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and in clinical trials.
Conclusion
In conclusion, 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine is a promising compound with potential applications in various fields, including drug discovery and enzyme inhibition. Its ease of synthesis, stability, and potent inhibitory effects on certain enzymes make it an attractive compound for further research. However, more studies are needed to determine its safety and efficacy in vivo and in clinical trials.

Synthesis Methods

The synthesis of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine involves the reaction of 5-ethyl-4-methylthiophene-2-carbonyl chloride with morpholine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine.

Scientific Research Applications

4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a potent inhibitor of certain enzymes. Enzyme inhibition is a critical area of research in drug discovery, and 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine has shown promising results in inhibiting enzymes that are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(5-ethyl-4-methylthiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-10-9(2)8-11(16-10)12(14)13-4-6-15-7-5-13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWXJWDBTLZTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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